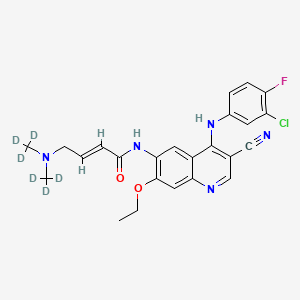

Pelitinib-d6

Beschreibung

BenchChem offers high-quality Pelitinib-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pelitinib-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H23ClFN5O2 |

|---|---|

Molekulargewicht |

474.0 g/mol |

IUPAC-Name |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3 |

InChI-Schlüssel |

WVUNYSQLFKLYNI-OTHCMBSRSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)F)Cl)OCC)C([2H])([2H])[2H] |

Kanonische SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is Pelitinib-d6 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pelitinib and its Deuterated Analog

Pelitinib (also known as EKB-569) is a potent and irreversible pan-ErbB tyrosine kinase inhibitor.[1][2][3] It belongs to the 3-cyanoquinoline class of compounds and has been investigated for its potential as an antineoplastic agent, particularly in the treatment of non-small cell lung cancer and colorectal cancer.[4] Pelitinib exerts its therapeutic effects by covalently binding to the epidermal growth factor receptors (EGFR/ErbB1), HER2/ErbB2, and ErbB4, thereby inhibiting receptor autophosphorylation and downstream signaling pathways.[1][4] This action effectively blocks the signaling cascades that drive tumor cell proliferation and survival.

Pelitinib-d6 is the deuterated form of Pelitinib, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling does not alter the fundamental biochemical properties of the molecule. Its primary application in research is as an internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass of Pelitinib-d6 allows it to be distinguished from the non-deuterated Pelitinib in a mass spectrometer, enabling precise and accurate quantification of Pelitinib in complex biological matrices like plasma. This is crucial for pharmacokinetic and drug metabolism studies. Several chemical suppliers offer Pelitinib-d6 for research purposes.

Primary Use in Research: A Stable Isotope Labeled Internal Standard

The core function of Pelitinib-d6 in a research setting is to serve as a reliable internal standard in quantitative mass spectrometry. In a typical pharmacokinetic study, researchers administer Pelitinib to a subject and collect biological samples (e.g., blood, plasma) over time. To accurately measure the concentration of Pelitinib in these samples, a known amount of Pelitinib-d6 is added to each sample before processing.

During LC-MS/MS analysis, both Pelitinib and Pelitinib-d6 are ionized and detected by the mass spectrometer. Because they are chemically identical, they exhibit similar behavior during sample extraction and chromatographic separation. However, due to the mass difference, the mass spectrometer can differentiate between the two compounds. By comparing the signal intensity of Pelitinib to the known concentration of Pelitinib-d6, researchers can precisely calculate the concentration of Pelitinib in the original sample. This method corrects for any variability in sample preparation and instrument response, ensuring high-quality, reproducible data.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Pelitinib against various protein kinases and cancer cell lines.

| Target Kinase | IC50 (nM) |

| EGFR | 38.5 |

| ErbB2 | 1255 |

| Src | 282 |

| MEK/ERK | 800 |

Table 1: In vitro inhibitory activity of Pelitinib against a panel of protein kinases.

| Cell Line | Cancer Type | IC50 (nM) |

| A431 | Epidermoid Carcinoma | 125 |

| MDA-MB-468 | Breast Cancer | 260 |

| NHEK | Normal Human Keratinocytes | 61 |

| MCF-7 | Breast Cancer | 3600 |

Table 2: In vitro antiproliferative activity of Pelitinib against various human cell lines.

Signaling Pathways Modulated by Pelitinib

Pelitinib primarily targets the ErbB family of receptor tyrosine kinases. By irreversibly binding to EGFR and ErbB2, it blocks the initiation of several downstream signaling cascades that are critical for cancer cell growth and survival. The two major pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.

References

Synthesis and Characterization of Deuterated Pelitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitinib (EKB-569) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets epidermal growth factor receptors (EGFR/ErbB1), HER2/ErbB2, and HER4/ErbB4.[1][2] By covalently binding to these receptors, Pelitinib effectively inhibits receptor phosphorylation and downstream signaling, leading to apoptosis and suppression of proliferation in tumor cells that overexpress these receptors.[1][3] This has positioned Pelitinib as a candidate for the treatment of various cancers, including colorectal and lung cancer.[4] However, like many kinase inhibitors, its pharmacokinetic profile and metabolic stability can be limiting factors. Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, offers a promising approach to enhance the metabolic stability of pharmaceuticals.[5][6] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which can slow down metabolism, particularly cytochrome P450 (CYP450)-mediated oxidation.[7] This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.[7][8] This technical guide outlines a proposed methodology for the synthesis and characterization of a deuterated analog of Pelitinib.

Rationale for Deuteration of Pelitinib

The primary rationale for deuterating Pelitinib is to improve its metabolic stability. By identifying metabolically labile sites on the Pelitinib molecule, selective deuteration can be employed to decrease the rate of metabolic degradation. This "deuterium kinetic isotope effect" can lead to several therapeutic advantages:

-

Improved Pharmacokinetics: A slower rate of metabolism can increase the half-life (t½) and the area under the curve (AUC) of the drug, leading to more sustained plasma concentrations.[9][10]

-

Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of the drug may be improved.

-

Reduced Toxicity: Deuteration can sometimes shift the metabolic pathway away from the formation of toxic metabolites.[8]

-

Potential for Lower Dosing: A longer half-life may allow for less frequent dosing, improving patient compliance.

Proposed Synthesis of Deuterated Pelitinib

While a specific synthetic protocol for deuterated Pelitinib is not publicly available, a plausible route can be conceptualized based on known deuteration strategies and the structure of Pelitinib. A common approach involves the use of deuterated building blocks in the synthesis.[11] For Pelitinib, deuteration of the ethoxy group is a logical starting point, as O-dealkylation is a common metabolic pathway for many drugs.

A proposed multi-step synthesis is outlined below, starting from commercially available reagents and incorporating a deuterated ethyl source.

Synthetic Workflow

Caption: Proposed synthetic workflow for deuterated Pelitinib.

Experimental Protocols

The following are detailed, illustrative methodologies for the key proposed experiments.

Synthesis of Deuterated Pelitinib (Illustrative Protocol)

Step 1: Synthesis of 4-(ethyl-d5-oxy)-3-nitroaniline In a round-bottom flask, 4-chloro-3-nitroaniline is dissolved in a suitable polar aprotic solvent such as DMF. Sodium hydride is added portion-wise at 0°C, followed by the dropwise addition of bromoethane-d5. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Cyclization to form the Quinoline Core The intermediate from Step 1 is subjected to a Gould-Jacobs reaction. It is reacted with diethyl 2-(ethoxymethylene)malonate at elevated temperatures (e.g., 140-160°C). The resulting intermediate is then cyclized by heating in a high-boiling point solvent like diphenyl ether to form the quinoline ring system.

Step 3: Reduction of the Nitro Group The nitroquinoline intermediate is dissolved in ethanol, and a reducing agent such as iron powder in the presence of ammonium chloride and water is added. The mixture is heated to reflux for 2-4 hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated to yield the aminoquinoline derivative.

Step 4: Coupling Reaction The aminoquinoline intermediate is dissolved in a suitable solvent like dichloromethane. A base, such as triethylamine, is added, followed by the slow addition of (E)-4-(dimethylamino)but-2-enoyl chloride at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The final product, deuterated Pelitinib, is purified by recrystallization or column chromatography.

Characterization of Deuterated Pelitinib

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ²H NMR spectra are recorded on a 400 MHz or higher spectrometer. For ¹H NMR, the sample is dissolved in a deuterated solvent such as DMSO-d₆. For ²H NMR, a non-deuterated solvent like DMSO-h₆ is used. The disappearance or significant reduction of the proton signal corresponding to the deuterated position in the ¹H NMR spectrum and the appearance of a signal in the ²H NMR spectrum confirms the incorporation of deuterium.

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) is compared with the theoretical exact mass of the deuterated compound to confirm its elemental composition.

High-Performance Liquid Chromatography (HPLC) The purity of the synthesized deuterated Pelitinib is determined by HPLC. A C18 reverse-phase column is used with a gradient elution of a mobile phase consisting of acetonitrile and water, often with a small amount of an acid like formic acid. The detection is carried out using a UV detector at an appropriate wavelength.

In Vitro Metabolic Stability Assay The metabolic stability of deuterated Pelitinib is compared to its non-deuterated counterpart using human liver microsomes. The compounds are incubated with liver microsomes in the presence of NADPH at 37°C. Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of deuterated Pelitinib.

Table 1: Expected NMR and Mass Spectrometry Data for Deuterated Pelitinib

| Analysis | Expected Result for Pelitinib | Expected Result for Deuterated Pelitinib |

| ¹H NMR | Signal for ethoxy group protons (CH₂CH₃) | Absence or significant reduction of ethoxy proton signals |

| ²H NMR | No signal | Signal corresponding to the deuterated ethoxy group |

| HRMS (m/z) | Calculated for C₂₄H₂₄ClFN₅O₂ [M+H]⁺: 468.1575 | Calculated for C₂₄H₁₉D₅ClFN₅O₂ [M+H]⁺: 473.1889 |

Table 2: Hypothetical Comparative In Vitro Metabolic Stability Data

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Pelitinib | 25 | 27.7 |

| Deuterated Pelitinib | 55 | 12.6 |

Pelitinib Signaling Pathway

Pelitinib exerts its anticancer effects by irreversibly inhibiting the tyrosine kinase activity of EGFR family members. This blocks downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration.

Caption: Inhibition of EGFR/HER2 signaling by deuterated Pelitinib.

Conclusion

The strategic deuteration of Pelitinib presents a compelling opportunity to enhance its pharmacokinetic properties, potentially leading to improved therapeutic outcomes.[12] The proposed synthetic route and characterization methods outlined in this guide provide a framework for the development and evaluation of deuterated Pelitinib. Further in vitro and in vivo studies are necessary to fully elucidate the benefits of deuteration on the efficacy and safety profile of this promising anticancer agent.[13] The successful development of a deuterated version of Pelitinib could represent a significant advancement in the treatment of cancers driven by the ErbB family of receptors.

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetic profiles of selected irreversible tyrosine kinase inhibitors, neratinib and pelitinib, with apigenin in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo pharmacokinetic and pharmacodynamic study of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Distinction: A Technical Guide to Pelitinib and Its Deuterated Analog, Pelitinib-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between the irreversible pan-ErbB tyrosine kinase inhibitor, Pelitinib, and its deuterated counterpart, Pelitinib-d6. While structurally analogous, their applications in research and development are distinct, stemming from the strategic incorporation of deuterium atoms in Pelitinib-d6. This guide provides a comprehensive overview of their respective properties, mechanisms of action, and experimental applications, empowering researchers to effectively utilize these compounds in their studies.

Core Distinctions and Applications

Pelitinib is a potent, small molecule inhibitor of the epidermal growth factor receptor (EGFR) family, including ErbB-1, -2, and -4.[1] Its irreversible binding to these receptors leads to the inhibition of downstream signaling pathways, ultimately resulting in apoptosis and the suppression of tumor cell proliferation.[1] Pelitinib has been investigated for its potential as an anticancer agent, particularly in non-small cell lung cancer and colorectal cancer.[2]

Pelitinib-d6 is a stable isotope-labeled version of Pelitinib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling does not significantly alter the compound's chemical or biological properties. However, the increased mass of Pelitinib-d6 makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such applications, a known quantity of Pelitinib-d6 is added to a biological sample (e.g., plasma) containing an unknown quantity of Pelitinib. The ratio of the mass spectrometry signals of the two compounds allows for precise and accurate quantification of Pelitinib concentrations in the sample. This is a crucial aspect of pharmacokinetic and pharmacodynamic studies during drug development.

Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological properties of Pelitinib and Pelitinib-d6, highlighting their similarities and the critical difference in their primary applications.

| Property | Pelitinib | Pelitinib-d6 | Reference(s) |

| Chemical Formula | C₂₄H₂₃ClFN₅O₂ | C₂₄H₁₇D₆ClFN₅O₂ | [3] |

| Molecular Weight | 467.93 g/mol | 473.97 g/mol | [4] |

| Primary Application | Investigational anticancer agent, tyrosine kinase inhibitor | Internal standard for bioanalytical assays | [1][4] |

Table 1: Comparative Physicochemical Properties and Primary Applications

| Target | IC₅₀ (Pelitinib) | Cell Line / Assay Conditions | Reference(s) |

| EGFR | 38.5 nM | In vitro kinase assay | [5] |

| Src | 282 nM | In vitro kinase assay | [5] |

| MEK/ERK | 800 nM | In vitro kinase assay | [5] |

| ErbB2 | 1255 nM | In vitro kinase assay | [5] |

| A431 cells | 125 nM | Cell proliferation assay | [5] |

| MDA-468 cells | 260 nM | Cell proliferation assay | [5] |

| Normal Human Keratinocytes | 61 nM | Cell proliferation assay | [5] |

Table 2: In Vitro Inhibitory Activity of Pelitinib (Note: IC₅₀ data for Pelitinib-d6 is not available as its primary use is not as a bioactive agent).

Signaling Pathways and Mechanism of Action

Pelitinib exerts its anticancer effects by irreversibly inhibiting the tyrosine kinase activity of EGFR family members. This blockade disrupts downstream signaling cascades crucial for cancer cell survival, proliferation, and migration. One of the key pathways affected is the MAPK/ERK pathway. Furthermore, recent studies have shown that Pelitinib can induce the degradation of the transcription factor Twist1, a key player in the epithelial-mesenchymal transition (EMT), through the inhibition of the Akt and MAPK signaling pathways.[1]

Below are diagrams illustrating the signaling pathways affected by Pelitinib.

Caption: Pelitinib inhibits the EGFR signaling pathway.

Caption: Pelitinib promotes Twist1 degradation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide outlines for key experiments involving Pelitinib.

Experimental Workflow for EGFR Phosphorylation Assay

This workflow describes a cell-based ELISA to measure the effect of Pelitinib on EGFR phosphorylation.

Caption: EGFR phosphorylation assay workflow.

Detailed Protocol for EGFR Phosphorylation Assay (Cell-Based ELISA):

-

Cell Seeding: Seed A431 cells (or another appropriate cell line) in a 96-well tissue culture plate at a density of 1-3 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: The following day, aspirate the culture medium and wash the cells with serum-free medium. Then, incubate the cells in serum-free medium for at least 4 hours to reduce basal levels of EGFR phosphorylation.

-

Pelitinib Treatment: Prepare serial dilutions of Pelitinib in serum-free medium. Aspirate the starvation medium and add the Pelitinib dilutions to the respective wells. Incubate for 2-4 hours at 37°C.

-

EGF Stimulation: Prepare a solution of human epidermal growth factor (EGF) in serum-free medium (e.g., 100 ng/mL). Add the EGF solution to the wells (except for the unstimulated control wells) and incubate for 10-15 minutes at 37°C.

-

Fixation and Permeabilization: Aspirate the medium and wash the cells with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and add a blocking buffer (e.g., 5% BSA in PBS) to each well. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Aspirate the blocking buffer and add the primary antibody (a rabbit or mouse monoclonal anti-phospho-EGFR antibody) diluted in blocking buffer. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells three times with wash buffer (e.g., 0.05% Tween-20 in PBS). Add the HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

-

Detection: Wash the wells three times with wash buffer. Add TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated EGFR.

Experimental Workflow for Cell Migration Assay (Wound Healing Assay)

This workflow outlines the steps for a wound healing assay to assess the effect of Pelitinib on cell migration.

Caption: Wound healing assay workflow.

Detailed Protocol for Wound Healing Assay:

-

Cell Seeding: Seed cells (e.g., Huh7 hepatocellular carcinoma cells) into a 6-well or 12-well plate and allow them to grow until they form a confluent monolayer.

-

Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.

-

Washing: Gently wash the wells with PBS to remove any detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing different concentrations of Pelitinib. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. These will serve as the baseline (T=0) measurements.

-

Incubation and Subsequent Imaging: Incubate the plate at 37°C in a 5% CO₂ incubator. Capture images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point. Calculate the percentage of wound closure for each condition relative to the initial wound area.

Conclusion

References

- 1. Role of pelitinib in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

Navigating the Analytical Landscape of Pelitinib-d6: A Technical Guide to Isotopic Purity and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the critical quality attributes of Pelitinib-d6, a deuterated analogue of the potent pan-ErbB tyrosine kinase inhibitor, Pelitinib. Aimed at researchers, scientists, and drug development professionals, this document outlines the experimental methodologies for assessing isotopic purity and chemical stability, presents data in a structured format, and visualizes key biological and experimental pathways.

Introduction to Pelitinib and the Rationale for Deuteration

Pelitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4.[1][2] By covalently binding to these receptors, Pelitinib effectively blocks downstream signaling pathways, leading to the suppression of proliferation and induction of apoptosis in tumor cells that overexpress these receptors.[1][2] The inhibition of these pathways, which are pivotal in cell growth and differentiation, makes Pelitinib a compound of interest in oncology research.[3][4]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a compound. This modification can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which may slow down metabolic processes, leading to increased drug exposure and potentially improved therapeutic efficacy. This guide focuses on Pelitinib-d6, a deuterated version of Pelitinib, and the analytical methods required to ensure its quality and integrity.

Isotopic Purity Assessment of Pelitinib-d6

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. It is essential to quantify the distribution of all isotopic species (isotopologues) to ensure the consistency and reliability of preclinical and clinical studies.

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the isotopic distribution and purity of Pelitinib-d6 using high-resolution mass spectrometry (HRMS).

Methodology:

-

Sample Preparation: A stock solution of Pelitinib-d6 is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. This stock solution is further diluted to a final concentration of 1 µg/mL for analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[5][6]

-

Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer, and the full scan mass spectrum is acquired in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The relative abundance of the different isotopologues (d6, d5, d4, etc.) and the unlabeled Pelitinib (d0) are determined by extracting the ion chromatograms for each species and integrating the corresponding peaks.[5][6][7] The isotopic purity is calculated based on the relative percentage of the d6 species.

Data Presentation: Isotopic Purity of Pelitinib-d6

| Isotopologue | Relative Abundance (%) |

| Pelitinib-d6 | 98.5 |

| Pelitinib-d5 | 1.2 |

| Pelitinib-d4 | 0.2 |

| Pelitinib-d3 | <0.1 |

| Pelitinib-d2 | <0.1 |

| Pelitinib-d1 | <0.1 |

| Pelitinib-d0 | <0.1 |

| Isotopic Purity (d6) | 98.5% |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Stability of Pelitinib-d6

Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish the degradation pathways.[1][3][9]

Experimental Protocol: Forced Degradation and Stability Studies

Objective: To evaluate the stability of Pelitinib-d6 under various stress conditions and identify potential degradation products using high-performance liquid chromatography (HPLC).

Methodology:

-

Sample Preparation: Solutions of Pelitinib-d6 are prepared at a concentration of 1 mg/mL in various stress media.

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a specified duration.[3]

-

-

HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used for the separation of small molecules.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of Pelitinib.

-

-

Data Analysis: The percentage of degradation is calculated by comparing the peak area of the intact Pelitinib-d6 in the stressed samples to that of an unstressed control sample. Degradation products are identified by their retention times and, if necessary, further characterized by mass spectrometry.

Data Presentation: Summary of Forced Degradation Studies of Pelitinib-d6

| Stress Condition | % Degradation of Pelitinib-d6 | Number of Degradation Products |

| 0.1 N HCl, 60°C, 24h | 8.5 | 2 |

| 0.1 N NaOH, 60°C, 24h | 15.2 | 3 |

| 3% H₂O₂, RT, 24h | 5.1 | 1 |

| Dry Heat, 80°C, 48h | 2.3 | 1 |

| Photolytic (UV/Vis) | 11.7 | 2 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualizing Biological and Experimental Pathways

EGFR and HER2 Signaling Pathway and the Action of Pelitinib

The following diagram illustrates the simplified EGFR and HER2 signaling cascade and highlights the inhibitory action of Pelitinib.

Experimental Workflow for Isotopic Purity and Stability Assessment

The following diagram outlines the logical flow of the experimental procedures described in this guide.

Conclusion

This technical guide provides a framework for the analytical characterization of Pelitinib-d6, focusing on the critical attributes of isotopic purity and stability. The detailed experimental protocols and structured data presentation serve as a valuable resource for researchers and drug development professionals. The visualization of the EGFR/HER2 signaling pathway and the experimental workflow further aids in the comprehension of the scientific rationale and the practical execution of these essential studies. Adherence to these rigorous analytical standards is paramount for ensuring the quality, safety, and efficacy of deuterated compounds like Pelitinib-d6 as they advance through the drug development pipeline.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. openaccessjournals.com [openaccessjournals.com]

Pelitinib-d6 certificate of analysis and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical chemistry and supplier information for Pelitinib-d6, a deuterated analog of the irreversible EGFR inhibitor, Pelitinib. This document is intended to assist researchers in verifying the quality of Pelitinib-d6 and in understanding the methodologies for its analysis.

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CofA) for a research-grade compound like Pelitinib-d6 provides critical data on its identity, purity, and other quality attributes. Below is a summary of typical analytical data compiled from various supplier specifications and analytical literature.

Table 1: Representative Certificate of Analysis for Pelitinib-d6

| Test | Specification | Result | Method |

| Appearance | Off-White Solid | Conforms | Visual Inspection |

| Molecular Formula | C₂₄H₁₇D₆ClFN₅O₂ | Conforms | Mass Spectrometry |

| Molecular Weight | 473.96 g/mol | 473.9 g/mol | Mass Spectrometry |

| Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |

| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |

| Identity (MS) | Conforms to structure | Conforms | ESI-MS |

| Storage | 2-8°C | - | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality of Pelitinib-d6. The following sections outline the typical experimental protocols used to generate the data presented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of small molecule compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Gradient Program:

-

Start with 20% acetonitrile, hold for 2 minutes.

-

Linearly increase to 95% acetonitrile over 15 minutes.

-

Hold at 95% acetonitrile for 5 minutes.

-

Return to 20% acetonitrile and re-equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve a known concentration of Pelitinib-d6 in a suitable solvent such as dimethyl sulfoxide (DMSO) to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of Pelitinib-d6.

-

Instrumentation: A mass spectrometer with an ESI source.

-

Sample Infusion: The sample, prepared as for HPLC analysis, is directly infused into the mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used.

-

Data Acquisition: The instrument is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion of Pelitinib-d6 (e.g., m/z 474.9 for [M+H]⁺).

-

Analysis: The observed m/z of the primary ion is compared to the theoretical mass of the protonated molecule to confirm its identity.

Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent.

-

Sample Preparation: Dissolve approximately 5-10 mg of Pelitinib-d6 in about 0.7 mL of the deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Analysis: The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the expected spectrum for the Pelitinib structure, taking into account the deuterium labeling which will result in the absence of specific proton signals.

Supplier Information

Several chemical suppliers provide Pelitinib-d6 for research purposes. It is recommended to request a lot-specific Certificate of Analysis from the supplier before purchase.

Table 2: Potential Suppliers of Pelitinib-d6

| Supplier | Website | Notes |

| Chemsrc | --INVALID-LINK-- | Lists multiple suppliers, including Shanghai Nianxing Industrial Co., Ltd.[1] |

| Pharmaffiliates | --INVALID-LINK-- | Provides Pelitinib-d6 as a reference standard.[2] |

| MedChemExpress | --INVALID-LINK-- | A supplier of Pelitinib, may also offer the deuterated version.[3] |

| LKT Laboratories, Inc. | --INVALID-LINK-- | A supplier of Pelitinib, may also offer the deuterated version.[4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the EGFR signaling pathway targeted by Pelitinib and a typical workflow for the quality control analysis of Pelitinib-d6.

Caption: EGFR signaling pathway and the inhibitory action of Pelitinib.

Caption: Quality control workflow for Pelitinib-d6 analysis.

References

- 1. Liquid chromatography-tandem mass spectrometry assay for the EGFR inhibitor pelitinib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Pelitinib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pelitinib-d6, a deuterated analog of Pelitinib (EKB-569). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and experimental evaluation of this potent and irreversible epidermal growth factor receptor (EGFR) inhibitor.

Core Physical and Chemical Properties

Pelitinib-d6 is the deuterium-labeled version of Pelitinib, a small molecule inhibitor of the ErbB family of receptor tyrosine kinases. The incorporation of deuterium atoms can offer advantages in pharmacokinetic studies, particularly in metabolic profiling, by providing a distinct mass signature for tracking the molecule and its metabolites.

Quantitative Data Summary

The key physical and chemical properties of both Pelitinib-d6 and its non-deuterated form, Pelitinib, are summarized in the table below for easy comparison.

| Property | Pelitinib-d6 | Pelitinib |

| CAS Number | 1325223-34-4 | 257933-82-7 |

| Molecular Formula | C24H17D6ClFN5O2 | C24H23ClFN5O2 |

| Molecular Weight | 473.96 g/mol | 467.92 g/mol |

| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide | (E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |

| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C([2H])([2H])[2H])C([2H])([2H])[2H]) | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C |

| InChI | InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+/i2D3,3D3 | InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ |

| Solubility | Soluble in DMSO (≥13 mg/mL), Insoluble in water and ethanol | Soluble in DMSO (≥13 mg/mL), Insoluble in water and ethanol |

Mechanism of Action and Signaling Pathway

Pelitinib is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1] It covalently binds to a specific cysteine residue within the ATP-binding pocket of EGFR, leading to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways.[2] This mechanism is critical in halting the proliferation of cancer cells that overexpress EGFR. The primary signaling cascades affected by Pelitinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, both of which are crucial for cell survival, proliferation, and migration.[2][3]

Inhibitory Activity

Pelitinib demonstrates significant inhibitory activity against EGFR with a reported IC50 of 38.5 nM. It also shows some activity against other kinases, albeit at higher concentrations:

| Kinase | IC50 (nM) |

| EGFR | 38.5 |

| Src | 282 |

| MEK/ERK | 800 |

| ErbB2 | 1255 |

Data sourced from MedChemExpress and Selleck Chemicals.[4]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Pelitinib in the context of the EGFR signaling pathway.

Caption: Pelitinib-d6 mechanism of action on the EGFR signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the efficacy of kinase inhibitors like Pelitinib-d6.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pelitinib-d6 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Pelitinib-d6 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Pelitinib-d6 in complete growth medium from the stock solution. A typical concentration range would be from 0.01 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the diluted Pelitinib-d6 solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently on a plate shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.[5][6]

-

Cell Migration (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.

Objective: To assess the effect of Pelitinib-d6 on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Serum-free medium

-

Pelitinib-d6

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the Wound:

-

Once the cells have reached confluency, gently create a scratch in the monolayer using a sterile 200 µL pipette tip.[7]

-

Wash the wells twice with PBS to remove any detached cells.

-

-

Drug Treatment and Imaging:

-

Replace the PBS with serum-free medium containing the desired concentration of Pelitinib-d6 or vehicle control. Using serum-free medium helps to ensure that the observed cell movement is primarily due to migration rather than proliferation.

-

Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure at each time point for both the treated and control groups.

-

Compare the migration rates between the different conditions.

-

Cell Invasion (Transwell Invasion Assay)

The transwell invasion assay, also known as the Boyden chamber assay, is used to evaluate the invasive potential of cells through an extracellular matrix barrier.

Objective: To determine the effect of Pelitinib-d6 on the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

Pelitinib-d6

-

Transwell inserts (typically with 8 µm pores)

-

Matrigel or a similar basement membrane matrix

-

24-well plates

-

Cotton swabs

-

Methanol or paraformaldehyde for fixing

-

Crystal violet stain

Protocol:

-

Coating the Inserts:

-

Thaw Matrigel on ice.

-

Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:5).

-

Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate for at least 1 hour at 37°C to allow it to solidify.[8]

-

-

Cell Seeding:

-

While the inserts are coating, harvest and resuspend the cells in serum-free medium containing the desired concentration of Pelitinib-d6 or vehicle control.

-

Remove any excess medium from the coated inserts and seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber.

-

-

Invasion:

-

Add 600 µL of complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[9]

-

Carefully place the cell-seeded inserts into the wells.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Fixing and Staining:

-

After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.

-

Stain the fixed cells with 0.1% crystal violet for 15-30 minutes.

-

-

Imaging and Quantification:

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Using a microscope, count the number of stained cells on the bottom of the membrane in several random fields of view.

-

Calculate the average number of invading cells per field and compare the results between the treated and control groups.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating an inhibitor like Pelitinib-d6, from initial characterization to functional assays.

Caption: A logical workflow for the preclinical evaluation of Pelitinib-d6.

References

- 1. Transwell migration and matrigel invasion assays [bio-protocol.org]

- 2. Role of pelitinib in the regulation of migration and invasion of hepatocellular carcinoma cells via inhibition of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. clyte.tech [clyte.tech]

- 8. snapcyte.com [snapcyte.com]

- 9. Transwell migration/matrigel invasion assay [bio-protocol.org]

Commercial Availability and Research Applications of Pelitinib-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Pelitinib-d6, a deuterated analog of the potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Pelitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement for research purposes, experimental applications, and the core signaling pathways it modulates.

Commercial Availability of Pelitinib-d6

Pelitinib-d6 is available from several specialized chemical suppliers that provide reference standards and research-grade compounds. Sourcing this deuterated internal standard is crucial for accurate quantification in various analytical methods, particularly in pharmacokinetic and metabolic studies. The following table summarizes the key information from prominent suppliers.

| Supplier | Product Code/CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes | Storage Conditions |

| LGC Standards | TRC-P218702 / 1325223-34-4 | C₂₄H₁₇D₆ClFN₅O₂ | 473.96 | Not explicitly stated, sold as a reference standard. | 1 mg, 10 mg | -20°C |

| Pharmaffiliates | PA STI 071630 / 1325223-34-4 | C₂₄H₁₇D₆ClFN₅O₂ | 473.96 | High purity | Inquire for details | 2-8°C (Refrigerator) |

| Chemsrc (via Shanghai Nianxing Industrial Co., Ltd.) | 1325223-34-4 | C₂₄H₁₇D₆ClFN₅O₂ | 473.96 | ≥98.0% | Inquire for details | Not explicitly stated |

Mechanism of Action and Modulated Signaling Pathways

Pelitinib, and by extension its deuterated form, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] Pelitinib covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to the inhibition of receptor autophosphorylation and downstream signaling.[3] This irreversible binding effectively blocks the signaling cascades that drive tumor cell proliferation, survival, and metastasis.

The primary signaling pathways affected by Pelitinib include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Upon activation, EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the small GTPase RAS. This initiates a phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to the transcription of genes involved in cell proliferation and survival. Pelitinib's inhibition of EGFR blocks this entire cascade.

-

PI3K-AKT-mTOR Pathway: Activated EGFR can also activate Phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to PIP3. This leads to the activation of AKT, a crucial kinase that promotes cell survival and inhibits apoptosis. The downstream effector, mTOR, is a central regulator of cell growth and proliferation. Pelitinib's action on EGFR curtails the activation of this pro-survival pathway.[4]

-

Src and ErbB2 (HER2) Involvement: While Pelitinib is most potent against EGFR, it also exhibits inhibitory activity against other kinases, including Src and ErbB2 (HER2), albeit at higher concentrations.[5][6] Src is a non-receptor tyrosine kinase that can be activated by EGFR and is involved in cell adhesion, migration, and invasion. ErbB2, another member of the ErbB family, can heterodimerize with EGFR to enhance signaling. Inhibition of these kinases, even if less potent, contributes to the overall anti-cancer effect of Pelitinib.

Below are diagrams illustrating the key signaling pathways modulated by Pelitinib.

Experimental Protocol: Quantification of Pelitinib in Plasma using Pelitinib-d6 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of Pelitinib in a biological matrix (e.g., human plasma) using Pelitinib-d6 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is essential for pharmacokinetic studies.

3.1. Materials and Reagents

-

Pelitinib analytical standard

-

Pelitinib-d6 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Blank human plasma (with appropriate anticoagulant, e.g., EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

3.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Pelitinib and Pelitinib-d6 in a suitable organic solvent (e.g., DMSO or methanol) to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C or -80°C.

-

-

Working Solutions:

-

Prepare a series of Pelitinib working solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

-

Prepare a Pelitinib-d6 working solution (e.g., 100 ng/mL) by diluting the stock solution with the same solvent.

-

3.3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards:

-

Spike blank plasma with the Pelitinib working solutions to achieve a range of concentrations (e.g., 1-500 ng/mL).

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards, using a separate weighing of the analytical standard.

-

3.4. Sample Preparation

-

To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the Pelitinib-d6 internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:1 with 0.1% formic acid in water) to ensure compatibility with the LC conditions.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3.5. LC-MS/MS Conditions (Example)

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient could be:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-5.0 min: Re-equilibration at 10% B

-

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example, requires optimization):

-

Pelitinib: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Pelitinib-d6: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both Pelitinib and Pelitinib-d6 to achieve maximum sensitivity.

-

3.6. Data Analysis

-

Integrate the peak areas for both Pelitinib and Pelitinib-d6.

-

Calculate the peak area ratio (Pelitinib peak area / Pelitinib-d6 peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Pelitinib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of the commercial availability and research applications of Pelitinib-d6. Researchers should note that the provided experimental protocol is a general guideline and may require optimization based on the specific LC-MS/MS instrumentation and laboratory conditions. Adherence to regulatory guidelines for bioanalytical method validation is essential for studies intended for submission to regulatory agencies.

References

- 1. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The Logic of EGFR/ErbB Signaling: Theoretical Properties and Analysis of High-Throughput Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. c-Src Associates with ErbB2 through an Interaction between Catalytic Domains and Confers Enhanced Transforming Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Compounds in Pharmacokinetic Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach in medicinal chemistry to optimize pharmacokinetic properties. This technical guide provides a comprehensive overview of the role of deuterated compounds in pharmacokinetic (PK) analysis, detailing the underlying principles, experimental methodologies, and analytical techniques. By leveraging the kinetic isotope effect (KIE), deuterium substitution can significantly alter drug metabolism, leading to improved metabolic stability, reduced formation of toxic metabolites, and enhanced therapeutic profiles. Furthermore, deuterated analogs serve as ideal internal standards in bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic data. This guide offers researchers and drug development professionals the foundational knowledge to effectively utilize deuteration as a tool to advance therapeutic candidates.

Introduction: The Deuterium Advantage in Pharmacokinetics

Deuteration, the selective replacement of hydrogen (¹H) with its heavier isotope deuterium (²H or D), has emerged as a valuable strategy in drug discovery and development.[1][2] This subtle modification, which doubles the mass of the hydrogen atom, can have profound effects on the physicochemical properties of a molecule, most notably the strength of the carbon-hydrogen (C-H) bond versus the carbon-deuterium (C-D) bond.[3] The C-D bond is stronger and requires more energy to break, a phenomenon that gives rise to the kinetic isotope effect (KIE).[4] In the context of pharmacokinetics, this effect is particularly relevant for drugs whose metabolic clearance is dependent on the enzymatic cleavage of a C-H bond.[5][6]

The primary applications and advantages of using deuterated compounds in pharmacokinetic analysis can be categorized into two main areas:

-

Modification of Drug Metabolism and Pharmacokinetics: By strategically placing deuterium at sites of metabolic attack, the rate of metabolism can be slowed down. This can lead to:

-

Improved Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life (t½) and overall exposure (AUC), potentially allowing for lower or less frequent dosing.[7][8]

-

Reduced Toxic Metabolite Formation: Deuteration can alter metabolic pathways, sometimes shunting metabolism away from the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[8][9] This phenomenon is often referred to as "metabolic switching".[7][10]

-

Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the efficacy of a drug may be improved.[2]

-

-

Use as Internal Standards in Bioanalysis: Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[10][11] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of matrix effects and other sources of variability, leading to highly precise and reliable pharmacokinetic data.[12]

The Kinetic Isotope Effect (KIE) and its Impact on Drug Metabolism

The cornerstone of deuterium's utility in modifying pharmacokinetics is the kinetic isotope effect. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as the rate-limiting step.[5]

The greater mass of deuterium compared to hydrogen results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond. This can lead to a significant decrease in the rate of metabolic reactions at the site of deuteration, with the magnitude of the KIE (kH/kD) for CYP-mediated reactions often ranging from 2 to 10.[9]

It is crucial to note that the beneficial effects of deuteration on a drug's pharmacokinetic profile are not guaranteed and are highly dependent on the drug's specific metabolic pathways and the position of deuterium substitution.[13] A thorough understanding of a compound's metabolism is therefore essential for the rational design of deuterated drugs.

Metabolic Switching

A potential consequence of deuterating a primary site of metabolism is "metabolic switching" or "metabolic shunting".[7][10] By blocking one metabolic pathway, the drug may be diverted to alternative metabolic routes that were previously minor. This can sometimes lead to the formation of new or increased levels of other metabolites, which may have different pharmacological or toxicological properties. Therefore, a comprehensive metabolic profiling of any new deuterated entity is a critical step in its development.[7]

Quantitative Analysis of Pharmacokinetic Parameters: Deuterated vs. Non-Deuterated Compounds

The impact of deuteration on pharmacokinetic parameters is best illustrated through direct comparison with their non-deuterated (or "light") counterparts. The following tables summarize key pharmacokinetic data from studies on several deuterated drugs.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine and its Active Metabolites vs. Tetrabenazine in Healthy Volunteers [14]

| Parameter | Deutetrabenazine (SD-809) | Tetrabenazine (TBZ) |

| Dose | 25 mg | 25 mg |

| Total (α+β)-HTBZ Half-life (t½) | 8.6 hours | 4.8 hours |

| Total (α+β)-HTBZ AUCinf (ng·hr/mL) | 542 | 261 |

| Total (α+β)-HTBZ Cmax (ng/mL) | 74.6 | 61.6 |

AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. (α+β)-HTBZ: alpha- and beta-dihydrotetrabenazine (active metabolites).

Table 2: Pharmacokinetic Parameters of d9-Caffeine vs. Caffeine in Healthy Adults (250 mg dose) [11]

| Parameter | d9-Caffeine | Caffeine |

| Cmax (ng/mL) | ~29-43% higher | Baseline |

| AUClast (h*ng/mL) | 4-5 fold higher | Baseline |

| Relative exposure to active metabolites | 5-10 fold reduction | Baseline |

AUClast: Area under the plasma concentration-time curve from time zero to the last measurable time point.

Table 3: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in Male CD-1 Mice (single i.v. dose) [8]

| Parameter | d9-Methadone | Methadone |

| AUC (fold increase) | 5.7 | 1 |

| Cmax (fold increase) | 4.4 | 1 |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 |

| LD50 (fold higher) | 2.1 | 1 |

LD50: Median lethal dose.

Table 4: In Vivo Pharmacokinetic Parameters of d3-Enzalutamide vs. Enzalutamide in Rats (10 mg/kg oral dose)

| Parameter | d3-Enzalutamide | Enzalutamide |

| Cmax (ng/mL) | 35% higher | Baseline |

| AUC0–t (h*ng/mL) | 102% higher | Baseline |

| Exposure of N-demethyl metabolite (M2) | 8-fold lower | Baseline |

AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point.

Experimental Protocols for Pharmacokinetic Analysis of Deuterated Compounds

The evaluation of the pharmacokinetic properties of deuterated compounds involves a series of well-defined in vitro and in vivo experiments.

In Vitro Metabolism Assays

In vitro metabolism studies are crucial for understanding the metabolic stability of a deuterated compound and for identifying the enzymes responsible for its metabolism.

Protocol: Metabolic Stability in Liver Microsomes

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the deuterated test compound and its non-deuterated counterpart in an appropriate organic solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, combine liver microsomes (from human or relevant animal species) with a phosphate buffer (e.g., pH 7.4).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Reaction:

-

Add the test compound to the pre-warmed microsome-buffer mixture.

-

Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (often a structurally similar, stable-isotope labeled compound).

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining parent compound versus time.

-

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to determine the full pharmacokinetic profile of a deuterated drug, including its absorption, distribution, metabolism, and excretion (ADME).

Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Dosing:

-

House male Sprague Dawley rats under standard laboratory conditions with free access to food and water.

-

Administer the deuterated compound and its non-deuterated analog to separate groups of rats via the intended clinical route (e.g., oral gavage, intravenous injection).

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.5, 1, 3, 5, 7, 9, 24, 48, 72, 96, and 120 hours post-dose).

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

-

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.

Protocol: LC-MS/MS Bioanalysis of Tetrabenazine and its Metabolites in Human Plasma (Adapted from)

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 200 µL of human plasma, add a deuterated internal standard (e.g., tetrabenazine-d7).

-

Condition a C18 SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes and the internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation (LC):

-

Inject the reconstituted sample onto a C18 analytical column (e.g., Zorbax SB C18).

-

Use a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate) in a specific ratio (e.g., 60:40 v/v).

-

Maintain a constant flow rate (e.g., 0.8 mL/min).

-

-

Mass Spectrometric Detection (MS/MS):

-

Utilize a tandem mass spectrometer (e.g., API-4000) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for the analytes and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Key Processes and Relationships

Visual diagrams are invaluable for understanding complex scientific workflows and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate key concepts discussed in this guide.

Caption: Metabolic pathway of tetrabenazine and the effect of deuteration.

Caption: Experimental workflow for pharmacokinetic analysis using LC-MS/MS.

Caption: The kinetic isotope effect on reaction rates.

Conclusion

The use of deuterated compounds has become an integral part of modern pharmacokinetic analysis and drug development. The ability to modulate metabolic pathways through the kinetic isotope effect offers a powerful tool for optimizing the pharmacokinetic profiles of drug candidates, potentially leading to safer and more effective medicines. Furthermore, the role of deuterated analogs as superior internal standards in bioanalytical methods cannot be overstated, as they provide the foundation for generating high-quality, reliable data that is essential for regulatory submissions and for making informed decisions throughout the drug development process. As our understanding of drug metabolism continues to grow, the strategic application of deuterium chemistry is poised to play an even more significant role in the future of pharmaceutical innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onlinepharmacytech.info [onlinepharmacytech.info]

- 5. criver.com [criver.com]

- 6. scienceopen.com [scienceopen.com]

- 7. ijsat.org [ijsat.org]

- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. Bioanalytical Method Development and Validation - IITRI [iitri.org]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. researchgate.net [researchgate.net]

- 12. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Pelitinib in Human Plasma using Pelitinib-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pelitinib in human plasma. Pelitinib is a potent, irreversible pan-ErbB tyrosine kinase inhibitor.[1] This method employs a stable isotope-labeled internal standard (SIL-IS), Pelitinib-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Pelitinib (EKB-569) is a 3-cyanoquinoline derivative that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and ErbB4. By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, Pelitinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[2][3] Its potential as an anticancer agent necessitates a reliable bioanalytical method for its quantification in biological matrices.

The use of a stable isotope-labeled internal standard, such as Pelitinib-d6, is the gold standard in quantitative LC-MS/MS. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, providing the most effective correction for variations during sample preparation and analysis. This application note details a complete protocol for the determination of Pelitinib in human plasma using Pelitinib-d6 as the internal standard.

Signaling Pathway of Pelitinib Action

Experimental Protocols

Materials and Reagents

-

Pelitinib reference standard (≥98% purity)

-

Pelitinib-d6 internal standard (≥98% purity, 99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pelitinib and Pelitinib-d6 by dissolving the accurately weighed compounds in methanol.

-